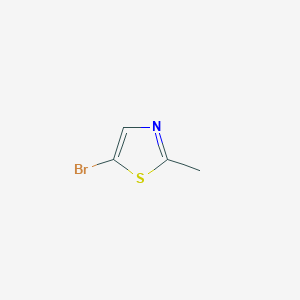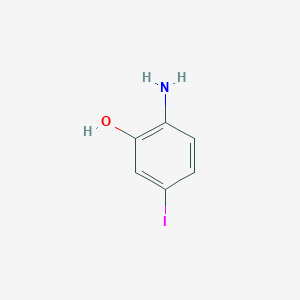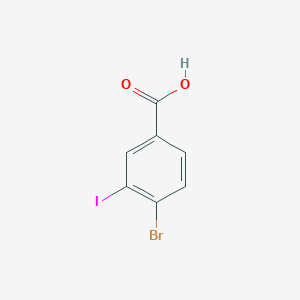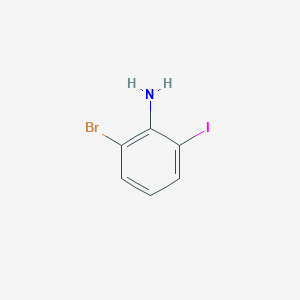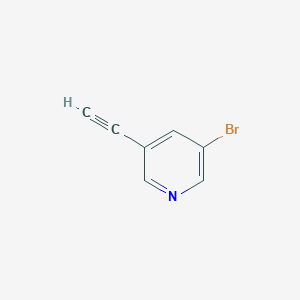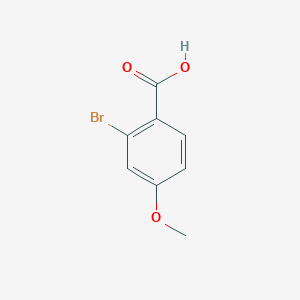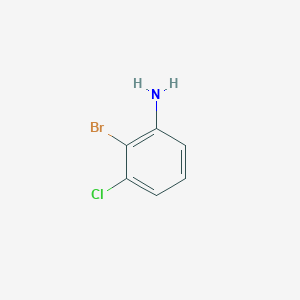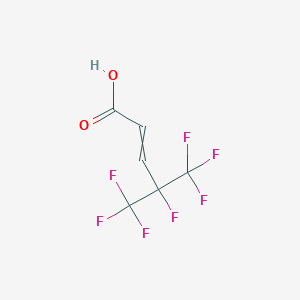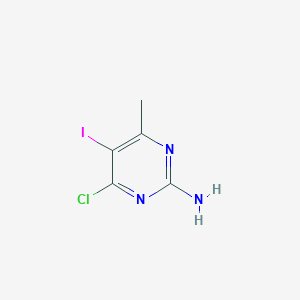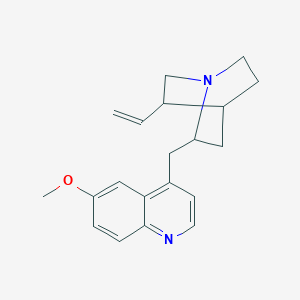
Deoxyquinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxyquinine is a chemical compound that belongs to the quinine family. It is a derivative of quinine, which is a natural alkaloid found in the bark of the cinchona tree. Deoxyquinine is synthesized by modifying quinine, and it has been used in scientific research for various applications.
作用機序
Deoxyquinine has a similar mechanism of action to quinine. It acts as an antimalarial agent by interfering with the heme polymerization process in the parasite. The heme polymerization process is essential for the survival of the parasite, and the inhibition of this process leads to the death of the parasite. Deoxyquinine also has a quinidine-like effect on the heart, which makes it useful in the treatment of cardiac arrhythmias.
生化学的および生理学的効果
Deoxyquinine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. Deoxyquinine has also been shown to have an effect on the immune system by modulating the activity of T cells.
実験室実験の利点と制限
Deoxyquinine has several advantages for lab experiments. It is readily available, and its synthesis is well-established. Deoxyquinine is also stable and can be stored for extended periods. However, deoxyquinine has some limitations for lab experiments. It is toxic, and its use requires caution. Deoxyquinine is also expensive, which limits its use in some experiments.
将来の方向性
Deoxyquinine has several potential future directions. It can be used as a template for the synthesis of new antimalarial agents. Deoxyquinine can also be used as a model compound for studying the quinine family of alkaloids. Further research can also be conducted to explore the potential of deoxyquinine in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, deoxyquinine can be used as a tool for studying the immune system and T cell activity.
Conclusion:
In conclusion, deoxyquinine is a chemical compound that has been used in scientific research for various applications. It is synthesized by modifying quinine through a reduction reaction. Deoxyquinine has a similar mechanism of action to quinine and has various biochemical and physiological effects. Deoxyquinine has several advantages for lab experiments, but it also has some limitations. Finally, deoxyquinine has several potential future directions, and further research can be conducted to explore its potential.
合成法
Deoxyquinine is synthesized by modifying quinine through a reduction reaction. The reduction of quinine results in the formation of deoxyquinine, which has a different chemical structure and properties. The reduction reaction involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in a suitable solvent such as methanol or ethanol. The synthesis of deoxyquinine is a complex process that requires expertise in organic chemistry.
科学的研究の応用
Deoxyquinine has been used in scientific research for various applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a fluorescent probe for studying protein-ligand interactions, and as a ligand for studying metal-ion coordination chemistry. Deoxyquinine has also been used as a model compound for studying the quinine family of alkaloids.
特性
CAS番号 |
14528-51-9 |
|---|---|
製品名 |
Deoxyquinine |
分子式 |
C20H24N2O |
分子量 |
308.4 g/mol |
IUPAC名 |
4-[[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]-6-methoxyquinoline |
InChI |
InChI=1S/C20H24N2O/c1-3-14-13-22-9-7-15(14)10-17(22)11-16-6-8-21-20-5-4-18(23-2)12-19(16)20/h3-6,8,12,14-15,17H,1,7,9-11,13H2,2H3/t14-,15-,17-/m0/s1 |
InChIキー |
VZRLVENHGDTDDU-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)C[C@@H]3C[C@@H]4CCN3C[C@@H]4C=C |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)CC3CC4CCN3CC4C=C |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)CC3CC4CCN3CC4C=C |
その他のCAS番号 |
14528-51-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



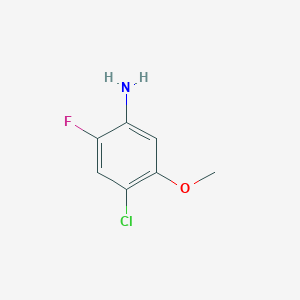
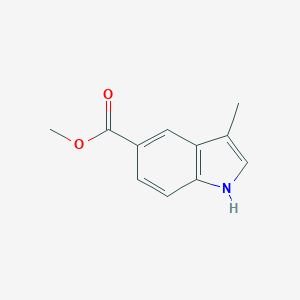
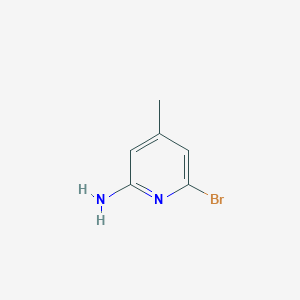
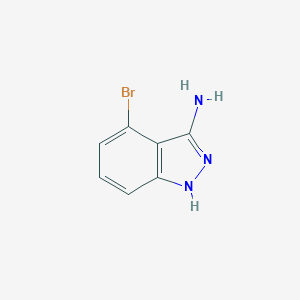
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
